N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline ring fused with a piperidine ring, which is further substituted with a cyclopropyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Piperidine Ring: The quinoxaline derivative is then subjected to a cyclization reaction with a suitable piperidine precursor, such as 4-piperidone, under basic conditions.
Cyclopropyl Substitution: The resulting intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base like potassium carbonate.
Carboxamide Formation: Finally, the compound is treated with an appropriate amine, such as ammonia or an amine derivative, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or amine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring and various substitutions, known for their pharmacological properties.
Cyclopropyl-Substituted Compounds: Molecules with a cyclopropyl group, often studied for their unique chemical and biological properties.
Uniqueness
N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of structural features, including the quinoxaline ring, piperidine ring, cyclopropyl group, and carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(18-12-5-6-12)11-7-9-21(10-8-11)15-17(23)20-14-4-2-1-3-13(14)19-15/h1-4,11-12H,5-10H2,(H,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBISFEEZDEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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